

Omipalisib clinical trials phase 1 solid tumors

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Compound Focus: Omipalisib

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Phase I Clinical Trial Overview

Here is a summary of the key design and findings from the first-in-human Phase I study of **Omipalisib** in patients with advanced solid tumors [1].

| Trial Aspect | Details |
|--|---|
| ClinicalTrials.gov Identifier | Not specified in available source (referred to as NCT00972686 in other studies [2] [3]) |
| Study Design | First-in-human, dose-escalation, in patients with advanced solid tumors [1] |
| Patient Population | 170 patients with advanced solid tumor malignancies [1] |
| Dosing Regimens | Oral administration; doses ranged from 0.1 mg to 3 mg, given once or twice daily [1] |
| Maximum Tolerated Dose (MTD) | 2.5 mg total daily dose (with once-daily dosing) [1] |
| Most Common Grade ≥3 Treatment-Related AEs | Diarrhea (8%) and skin rash (5%) [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea (n=4); fatigue and rash (n=1) [1] |

| Trial Aspect | Details |
|----------------------------------|---|
| Key Pharmacodynamic Markers | Increases in fasting insulin and glucose levels [1] |
| Efficacy (Objective Responses) | Durable responses observed in sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer [1] |
| Association with PIK3CA Mutation | Response rate was 5% for both wild-type and mutant <i>PIK3CA</i> tumors [1] |

Detailed Experimental Protocols and Findings

Safety and Tolerability Profile

The **primary objective** of the Phase I study was to assess the safety, tolerability, and to define the Maximum Tolerated Dose (MTD) of **Omipalisib** [1].

- **Methodology:** Patients received oral **Omipalisib** in a dose-escalation design. The MTD was determined based on the occurrence of Dose-Limiting Toxicities (DLTs). Adverse events were graded for severity [1].
- **Key Findings:**
 - The MTD was established at **2.5 mg per day** for once-daily dosing. The MTD for twice-daily dosing was not definitively stated in the available abstract [1].
 - The most frequent **Grade 3 or higher adverse events** related to treatment were diarrhea (8%) and skin rash (5%) [1].
 - Dose-Limiting Toxicities included **Grade 3 diarrhea (4 patients)**, and one case of fatigue and rash combined [1].

Pharmacokinetics (PK) and Pharmacodynamics (PD)

The study also characterized the drug's behavior in the body and its interaction with the intended target.

- **Methodology:**
 - **PK Analysis:** Blood samples were taken to measure drug concentration over time. Key parameters like total drug exposure (AUC) and maximum concentration (C_{max}) were analyzed.

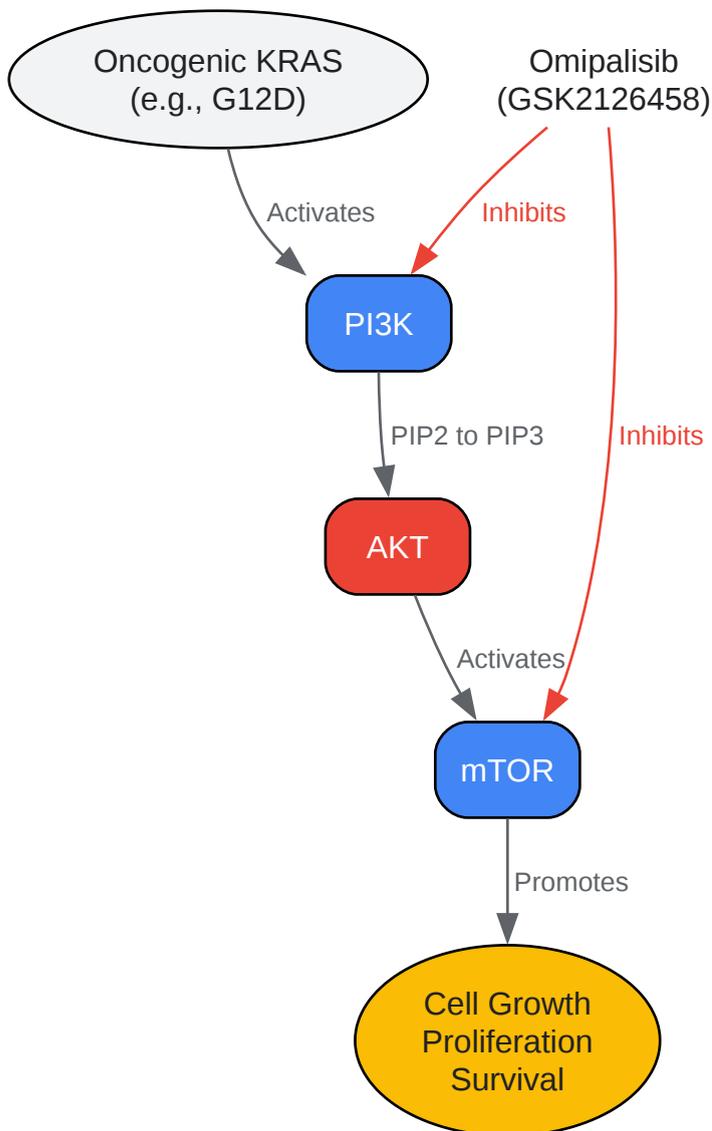
The study noted that twice-daily dosing increased the duration of drug exposure above the target level [1].

- **PD Markers:** Fasting insulin and glucose levels were monitored as systemic markers of PI3K pathway inhibition [1].
- **Key Findings:**
 - Increases in fasting insulin and glucose were observed, demonstrating a pharmacodynamic effect of the drug [1].
 - In a separate, short-term study in Idiopathic Pulmonary Fibrosis (IPF) patients, **Omipalisib** demonstrated **target engagement in both blood and lungs**, as shown by inhibition of pAKT and a reduction in the PIP3/PIP2 ratio in bronchoalveolar lavage (BAL) cells. Lung exposure was predicted by blood concentration [2].

Visualization of Omipalisib's Mechanism and Experimental Workflow

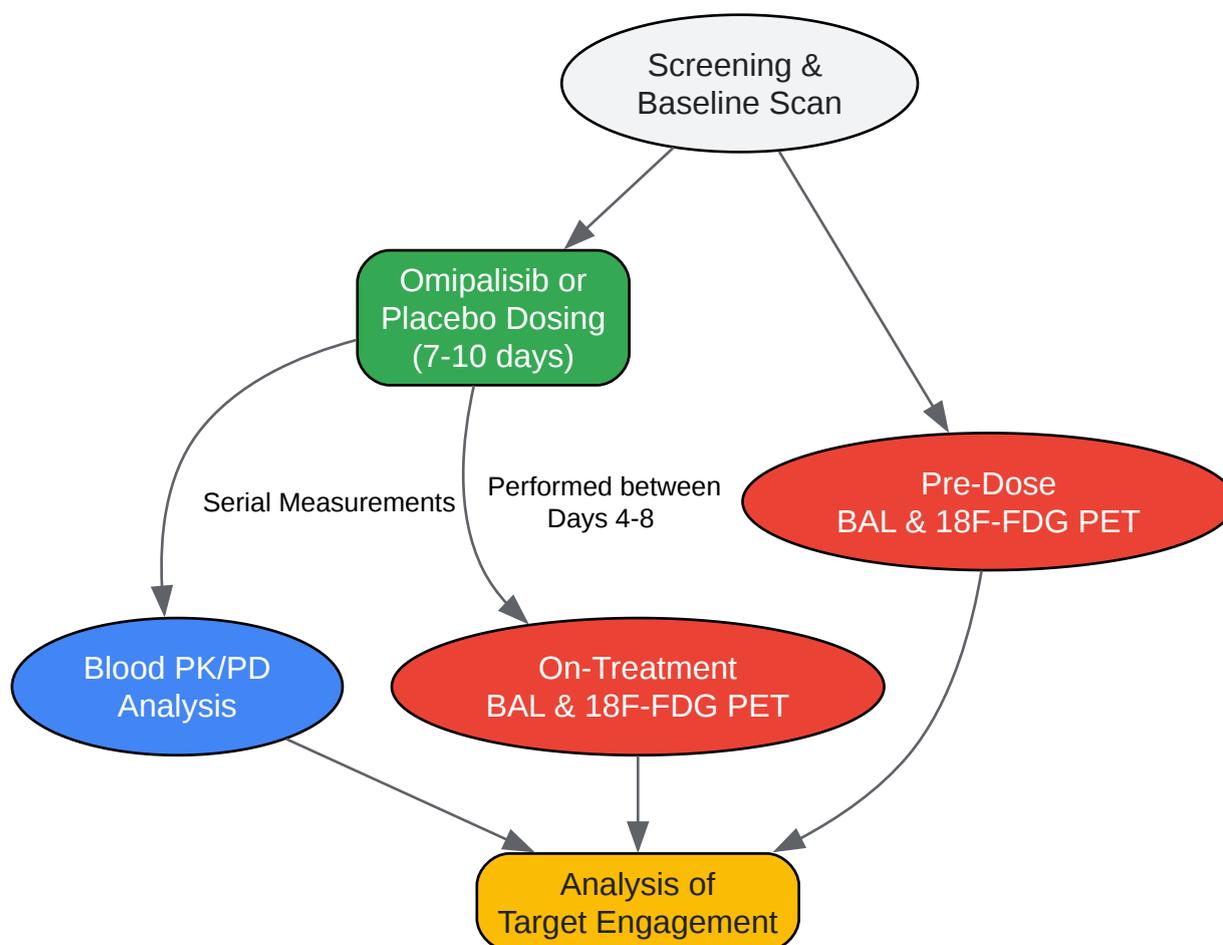
Omipalisib is a dual inhibitor of the PI3K and mTOR pathways, which are key downstream effectors of oncogenic signals like KRAS and are central to cell growth and survival [4] [3].

The following diagram illustrates this core signaling pathway and the drug's target.



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The experimental design of the IPF study provides a clear example of how the pharmacokinetics and pharmacodynamics of **Omipalisib** were assessed in humans, which is relevant to the solid tumor trials [2].



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Interpretation of Findings

The Phase I trial demonstrated that **Omipalisib** is a potent PI3K/mTOR inhibitor with a manageable safety profile. The observation that **tumor responses were not dependent on *PIK3CA* mutation status** suggests that patient selection for future studies may require alternative biomarkers [1]. The pharmacodynamic confirmation of target engagement in the lungs during the IPF study is a significant finding, indicating that **Omipalisib** effectively reaches and modulates its target in tumor-relevant tissues [2].

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